Home > Products > Screening Compounds P31767 > Kalata-B1 precursor
Kalata-B1 precursor -

Kalata-B1 precursor

Catalog Number: EVT-245482
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kalata-B1 precursor is a significant component in the biosynthesis of kalata-B1, a cyclic peptide belonging to the cyclotide family. Cyclotides are characterized by their unique cyclic structure and a cystine knot motif, which confers stability and biological activity. Kalata-B1 has garnered attention due to its potential therapeutic applications, including antimicrobial and cytotoxic properties.

Source

Kalata-B1 is derived from plants, particularly from the Oldenlandia affinis species, which is native to Africa. The traditional use of kalata-B1 by indigenous cultures for medicinal purposes highlights its historical significance and biological relevance.

Classification

Kalata-B1 is classified under cyclotides, which are small, circular proteins that exhibit a range of biological activities. They are categorized based on their structural features, particularly the presence of disulfide bonds that stabilize their cyclic form.

Synthesis Analysis

Methods

The synthesis of kalata-B1 can be achieved through various methods:

  1. Chemical Synthesis: Traditional methods involve solid-phase peptide synthesis followed by cyclization through native chemical ligation. This approach allows for the precise assembly of the peptide sequence.
  2. Biosynthetic Methods: Recent advancements include the use of split inteins in a system known as Split Intein Circular Ligation of Proteins and Peptides (SICLOPPs). This method enables the production of kalata-B1 from linear precursors by facilitating intramolecular splicing and cyclization in Escherichia coli .

Technical Details

In synthetic approaches, key steps involve:

  • Solid-Phase Peptide Synthesis: Assembly of the linear precursor.
  • Cyclization: Achieved through chemical ligation or enzymatic splicing, resulting in the formation of the cyclic structure characteristic of kalata-B1.
Molecular Structure Analysis

Structure

Kalata-B1 features a unique cyclic structure stabilized by three disulfide bonds, forming a cystine knot motif. This structure is essential for its biological activity and stability against proteolytic degradation.

Data

The molecular formula for kalata-B1 is C_32H_43N_7O_6S_3, with a molecular weight of approximately 683.9 g/mol. The specific arrangement of amino acids contributes to its functional properties.

Chemical Reactions Analysis

Reactions

Kalata-B1 undergoes various chemical reactions that are crucial for its synthesis and activity:

  • Cyclization Reactions: These reactions form the cyclic structure from linear precursors.
  • Binding Interactions: Kalata-B1 interacts with lipid membranes, leading to hemolytic activity, which is indicative of its potential as an antimicrobial agent .

Technical Details

The cyclization process often involves:

  • Oxidative Folding: This process enhances hydrophobic interactions within the peptide, contributing to its stability.
  • Membrane Disruption Mechanism: The mechanism by which kalata-B1 exerts its biological effects involves disruption of cell membranes, leading to cell lysis .
Mechanism of Action

Process

Kalata-B1's mechanism of action primarily involves its interaction with cell membranes. The peptide binds to phospholipid bilayers, leading to membrane destabilization and subsequent cell lysis.

Data

Studies have shown that kalata-B1 exhibits dose-dependent hemolytic activity against red blood cells, with an IC50 value indicating effective concentrations for membrane disruption . The mechanism suggests that self-association and concentration thresholds play critical roles in its activity.

Physical and Chemical Properties Analysis

Physical Properties

Kalata-B1 is a water-soluble peptide with notable stability due to its cyclic structure. Its solubility profile makes it suitable for various biological applications.

Chemical Properties

Key chemical properties include:

  • Stability: The cystine knot structure provides resistance to enzymatic degradation.
  • Hydrophobicity: The folding process results in a hydrophobic surface that facilitates interactions with lipid membranes.

Relevant data indicate that kalata-B1 maintains structural integrity under physiological conditions, making it an attractive candidate for drug development .

Applications

Scientific Uses

Kalata-B1 has several promising applications in scientific research:

  • Antimicrobial Agents: Its ability to disrupt microbial membranes positions it as a potential alternative to conventional antibiotics.
  • Cancer Research: Kalata-B1 exhibits cytotoxic properties against certain cancer cell lines, suggesting its utility in cancer therapeutics.
  • Protein Engineering: The unique structural features of kalata-B1 make it an interesting model for studying protein folding and stability .
Biosynthesis and Genetic Regulation of Kalata-B1 Precursor

Ribosomal Synthesis and Precursor Protein Architecture

The Kalata B1 precursor (Oak1) is ribosomally synthesized in Oldenlandia affinis as a linear polypeptide chain before undergoing extensive post-translational modifications to yield the mature cyclic peptide. This precursor protein exhibits a conserved multi-domain architecture essential for correct cyclotide maturation [1] [4] [7].

Structural Domains

The Oak1 precursor comprises three key domains:

  • ER Signal Sequence: A 20–30 residue N-terminal sequence directing the nascent polypeptide to the endoplasmic reticulum for disulfide bond formation and initial folding. This sequence is cleaved cotranslationally [7] [8].
  • N-Terminal Pro-Region (NTR): A variable-length domain (≈40–50 residues) downstream of the ER signal. Despite adopting helical structures in isolation, it exhibits intrinsic disorder when fused to the cyclotide domain [2].
  • Cyclotide Domain: The core sequence encoding Kalata B1 (≈30 residues), flanked by recognition motifs for proteolytic excision and cyclization. This domain contains six conserved cysteine residues that form the cystine knot during oxidative folding in the ER [4] [6].

Table 1: Functional Domains of the Kalata B1 Precursor (Oak1)

DomainLength (residues)FunctionProcessing Fate
ER Signal Sequence20–30Targets precursor to endoplasmic reticulumCotranslationally cleaved
N-Terminal Pro-Region40–50Vacuolar targeting; precursor self-associationRemoved by asparaginyl endopeptidase
Cyclotide Domain≈30Encodes mature Kalata B1 sequence; disulfide bond formation siteExcised and cyclized
C-Terminal Pro-Region10–20Contains Asn/Asp-His-Val recognition motif for cyclizationRemoved during cyclization

Role of N-Terminal Repeat (NTR) in Vacuolar Targeting and Self-Association Dynamics

The NTR facilitates vacuolar transport via sequence motifs recognized by vesicular trafficking machinery. Intriguingly, while isolated NTR peptides adopt α-helical conformations, they become intrinsically disordered when fused to the cyclotide domain. This structural flexibility promotes precursor self-association into higher-order complexes, potentially serving as a mechanism to concentrate substrates for efficient vacuolar sorting and processing. Mutational studies confirm that NTR truncation disrupts vacuolar accumulation of Kalata B1, leading to precursor mislocalization and reduced cyclization efficiency [2] [8].

Conserved Motifs in C-Terminal Processing Regions for Cyclization

The C-terminal region (CTR) of Oak1 contains non-negotiable motifs enabling asparaginyl endopeptidase (AEP)-mediated cyclization:

  • P1 Position: Absolute requirement for Asn (or, less commonly, Asp) at the C-terminal boundary of the cyclotide domain.
  • P1' Position: Must be occupied by a small residue (Ala, Gly, or Ser) immediately following the cyclotide domain.
  • P2' Position: Strict conservation of Leu or Ile; substitution with Ala induces aberrant post-translational modifications (e.g., proline hydroxylation) and abolishes cyclization [4] [5] [7].

Table 2: Critical Residues in the C-Terminal Cyclization Motif

PositionConserved ResiduesFunctional Consequence of Mutation
P1Asn/AspComplete loss of cyclization; accumulation of linear intermediates
P1'Ala/Gly/SerReduced cyclization efficiency (<10% of wild-type)
P2'Leu/IleHydroxylation of adjacent proline; disrupted enzyme recognition

This specificity explains why transgenic expression of Oak1 in non-native hosts (e.g., Nicotiana benthamiana) yields predominantly linear byproducts unless co-expressed with tailored AEPs like CtAEP1, which accepts simplified recognition sequences [5] [7].

Transcriptional Regulation and Abundance in Oldenlandia affinis

Expression Profiling via EST Analysis and Transcriptomic Dominance

Expressed Sequence Tag (EST) analysis of O. affinis leaf tissue reveals exceptional transcriptional investment in cyclotide biosynthesis. Among 1,117 high-quality ESTs, 31 encode cyclotide precursors (≈2.8% of the transcriptome). Oak1 (kalata B1 precursor) and Oak4 (kalata B2 precursor) rank among the top 20 most abundant transcripts. This dominance underscores Kalata B1’s centrality to the plant’s defense physiology. The holoploid genome size (1C-value ≈ 8.7 pg, or 4,210–4,284 Mbp) – one of the largest in Rubiaceae – accommodates extensive cyclotide gene diversification [3] [8].

Table 3: Transcriptomic Representation of Cyclotide Precursors in O. affinis

Transcript TypeNumber of ESTsPercentage of Total TranscriptomeFunctional Significance
Total high-quality ESTs1,117100%Baseline for expression analysis
Oak1 (kalata B1 precursor)181.6%Most abundant cyclotide precursor
All cyclotide precursors312.8%Investment in host defense machinery
Processing enzymes≈27≈2.4%AEPs, oxidoreductases, chaperones

Correlation Between Precursor mRNA Levels and Mature Cyclotide Abundance

Properties

Product Name

Kalata-B1 precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.